molecular formula C14H14ClN5O B1473380 {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426290-40-5

{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No.: B1473380
CAS No.: 1426290-40-5
M. Wt: 303.75 g/mol
InChI Key: FREMTIGBHYYHSC-UHFFFAOYSA-N
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Description

{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a chemical compound with a complex structure that includes a phenoxyphenyl group, a tetrazole ring, and an amine group

Properties

IUPAC Name

[1-(4-phenoxyphenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O.ClH/c15-10-14-16-17-18-19(14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12;/h1-9H,10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREMTIGBHYYHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NN=N3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride typically involves multiple steps. One common approach is to start with the synthesis of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The phenoxyphenyl group is then introduced through a substitution reaction, followed by the addition of the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The phenoxyphenyl group and the tetrazole ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
  • {[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
  • {[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Uniqueness

What sets {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride apart from similar compounds is its specific combination of functional groups The phenoxyphenyl group provides unique electronic properties, while the tetrazole ring offers stability and reactivity

Biological Activity

{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrazole ring, a phenoxyphenyl group, and an amine moiety. Its IUPAC name is [1-(4-phenoxyphenyl)tetrazol-5-yl]methanamine;hydrochloride, with the molecular formula C14H13ClN5OC_{14}H_{13}ClN_5O and a molecular weight of approximately 288.74 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The phenoxyphenyl group and the tetrazole ring can bind to various receptors or enzymes, modulating their activity and leading to alterations in cellular signaling pathways. This interaction may result in various pharmacological effects such as:

  • Antimicrobial Activity : Similar tetrazole derivatives have shown significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Compounds within this class exhibit potential anti-inflammatory activities.
  • Anticancer Properties : Research indicates that tetrazole derivatives may inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of tetrazole derivatives. For instance, studies have reported that certain tetrazole compounds exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 1Escherichia coli50 μg/mL
Compound 2Staphylococcus aureus25 μg/mL
Compound 3Candida albicans30 μg/mL

These findings suggest that this compound could potentially serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that tetrazole derivatives can induce apoptosis in various cancer cell lines. For example, one study highlighted the efficacy of a similar compound in inhibiting the proliferation of breast cancer cells through modulation of apoptosis-related pathways.

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial properties of several tetrazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus with an MIC comparable to standard antibiotics like ciprofloxacin .
  • Investigation into Anti-inflammatory Effects : Another research focused on the anti-inflammatory potential of tetrazole compounds, where this compound showed promising results in reducing inflammatory markers in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
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{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

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